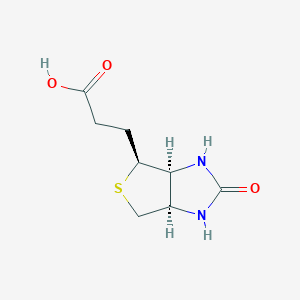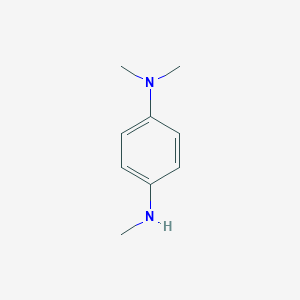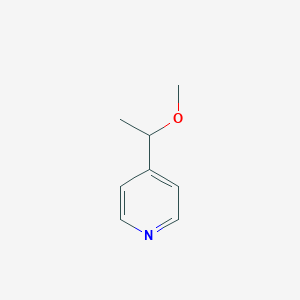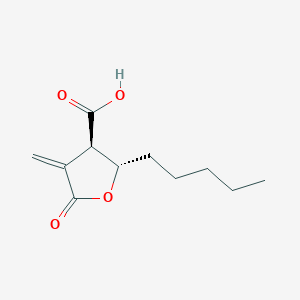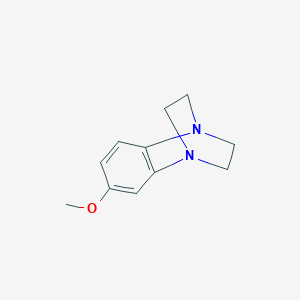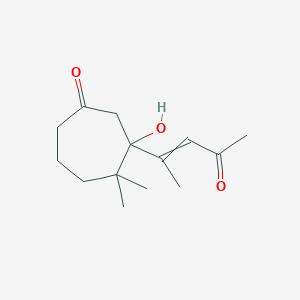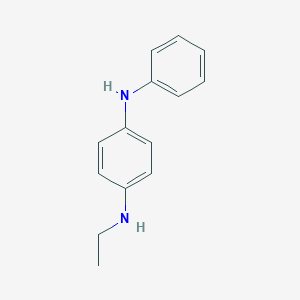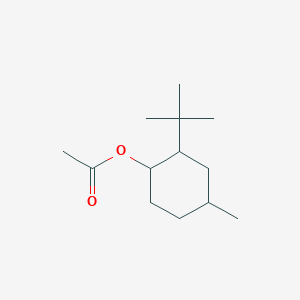![molecular formula C13H9ClN2OS B046342 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 123772-37-2](/img/structure/B46342.png)
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, also known as CPITC, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer chemopreventive agent. CPITC belongs to the class of heterocyclic compounds and has a molecular weight of 301.78 g/mol.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in tumor growth and invasion. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde also induces the expression of tumor suppressor genes such as p53, which plays a crucial role in regulating cell growth and preventing tumor formation.
Efectos Bioquímicos Y Fisiológicos
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good absorption and distribution in the body. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory effects, which may be beneficial in the prevention of chronic diseases such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its low toxicity and good pharmacokinetic profile. It can be easily synthesized in the laboratory and has been found to be stable under various conditions. However, one limitation of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a chemopreventive agent against other types of cancers such as colon and pancreatic cancer. Further studies are also needed to elucidate its mechanisms of action and to identify potential biomarkers for its efficacy.
Métodos De Síntesis
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylimidazole and thioacetamide. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied extensively for its potential as a chemopreventive agent against various types of cancers such as breast, prostate, and lung cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
123772-37-2 |
|---|---|
Nombre del producto |
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Fórmula molecular |
C13H9ClN2OS |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-6-16-11(7-17)12(15-13(16)18-8)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Clave InChI |
CKEKNWYPPSGWTG-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
SMILES canónico |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
Sinónimos |
6-(4-CHLOROPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



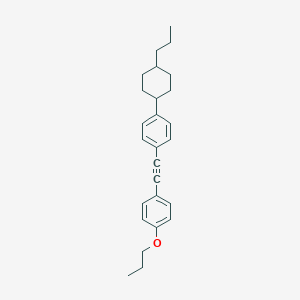
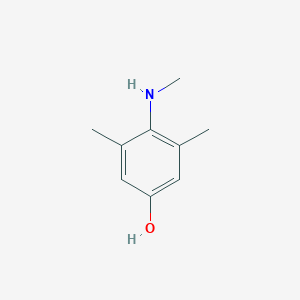
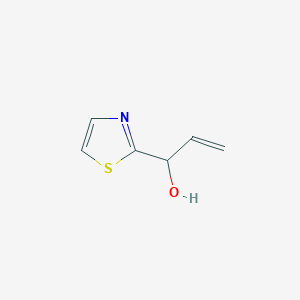

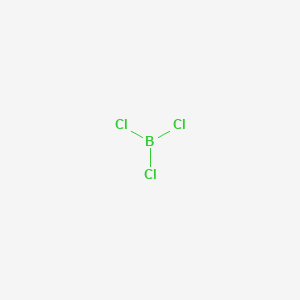
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
